2-Propenoic acid, 1-phenyl-2-propenyl ester
Description
2-Propenoic acid, 1-phenyl-2-propenyl ester, also known as cinnamyl acrylate, is an organic compound with the molecular formula C12H12O2. It is an ester derived from cinnamyl alcohol and acrylic acid. This compound is known for its pleasant fragrance and is often used in the fragrance industry. Its structure consists of a phenyl group attached to a propenyl ester, making it a versatile compound in various chemical reactions.
Properties
CAS No. |
145655-36-3 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
1-phenylprop-2-enyl prop-2-enoate |
InChI |
InChI=1S/C12H12O2/c1-3-11(14-12(13)4-2)10-8-6-5-7-9-10/h3-9,11H,1-2H2 |
InChI Key |
BVPATJGJZUFBBH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=CC=C1)OC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-propenoic acid, 1-phenyl-2-propenyl ester typically involves the esterification of cinnamyl alcohol with acrylic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of 2-propenoic acid, 1-phenyl-2-propenyl ester can be achieved through continuous esterification processes. This involves the use of large-scale reactors where cinnamyl alcohol and acrylic acid are continuously fed into the reactor, and the ester product is continuously removed. This method ensures high efficiency and yield.
Types of Reactions:
Oxidation: 2-Propenoic acid, 1-phenyl-2-propenyl ester can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this ester can yield cinnamyl alcohol and acrylic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Cinnamaldehyde or cinnamic acid.
Reduction: Cinnamyl alcohol and acrylic acid.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
2-Propenoic acid, 1-phenyl-2-propenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of fragrances, flavors, and as a monomer in polymer synthesis.
Mechanism of Action
The mechanism of action of 2-propenoic acid, 1-phenyl-2-propenyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release cinnamyl alcohol and acrylic acid, which can then participate in further biochemical reactions. The phenyl group enhances its ability to interact with aromatic receptors, making it effective in fragrance applications.
Comparison with Similar Compounds
Ethyl cinnamate: Another ester of cinnamic acid, used in fragrances and flavors.
Allyl cinnamate: Similar structure but with an allyl group instead of a propenyl group.
Methyl cinnamate: A methyl ester of cinnamic acid, also used in the fragrance industry.
Uniqueness: 2-Propenoic acid, 1-phenyl-2-propenyl ester is unique due to its specific ester linkage and the presence of both phenyl and propenyl groups. This combination provides it with distinct chemical properties and reactivity compared to other cinnamic acid esters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
